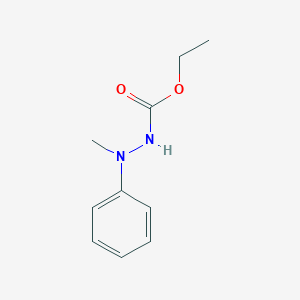

ethyl N-(N-methylanilino)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl N-(N-methylanilino)carbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(N-methylanilino)carbamate typically involves the reaction of aniline derivatives with ethyl chloroformate. One common method is the reaction of N-methylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation and recrystallization are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(N-methylanilino)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(N-methylanilino)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of ethyl N-(N-methylanilino)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: Another carbamate ester with similar chemical properties.

Methyl N-phenyl carbamate: A related compound with a methyl group instead of an ethyl group.

N-methylcarbamate: A simpler carbamate with a single methyl group

Uniqueness

Ethyl N-(N-methylanilino)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable carbamate-enzyme complexes makes it particularly useful in various applications, including as a reagent in organic synthesis and as a potential pharmacological agent .

Biological Activity

Ethyl N-(N-methylanilino)carbamate is a compound belonging to the carbamate class, which has garnered attention for its biological activities, particularly in relation to its mechanism of action as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Overview of Carbamates

Carbamates are derived from carbamic acid and have been widely studied due to their diverse biological activities and applications. They primarily act as reversible inhibitors of AChE, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can have both therapeutic and toxic effects depending on the dosage and context .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of AChE. This inhibition occurs via carbamoylation of the serine hydroxyl group in the active site of the enzyme. The binding is reversible, allowing for a quicker recovery compared to irreversible inhibitors like organophosphates . The rapid onset and recovery from cholinergic toxicity are notable characteristics of this class of compounds .

Pharmacological Effects

- Neurotransmission : By inhibiting AChE, this compound enhances cholinergic transmission, which can be beneficial in conditions like myasthenia gravis where increased muscle strength is desired .

- Antimicrobial Activity : Some studies suggest that carbamate derivatives exhibit antimicrobial properties. For instance, analogues related to ethyl N-(2-phenethyl)carbamate have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms .

- Potential Therapeutic Uses : Beyond its role as an insecticide or herbicide, research indicates that carbamates may be repurposed for treating neurological disorders due to their ability to cross the blood-brain barrier (BBB) . This property enables them to exert effects within the central nervous system (CNS).

Toxicity and Safety Profile

While carbamates like this compound have therapeutic potential, they also pose significant risks due to their toxicity:

- Cholinergic Toxicity : Overdose can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes if not treated promptly. The rapid onset of these symptoms necessitates immediate medical intervention .

- Carcinogenicity : Some members of the carbamate family have been linked to carcinogenic effects, leading to regulatory scrutiny and bans on certain compounds in various countries .

Case Studies

Several case studies highlight the dual nature of carbamates:

- Case Study 1 : In a clinical setting, patients with myasthenia gravis treated with carbamate derivatives experienced improved muscle function without significant adverse effects when dosed appropriately.

- Case Study 2 : An investigation into agricultural workers exposed to carbamate pesticides revealed acute cholinergic symptoms following high-level exposure, underscoring the need for protective measures in occupational settings.

Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of carbamates to enhance their efficacy while minimizing toxicity. For instance:

| Compound | AChE Inhibition IC50 (µM) | Therapeutic Potential | Toxicity Level |

|---|---|---|---|

| This compound | 0.5 - 2.0 | Moderate | High |

| Ethyl N-(2-phenethyl)carbamate | 0.1 - 0.5 | High | Moderate |

This table illustrates how modifications in the chemical structure can lead to variations in biological activity and safety profiles.

Properties

CAS No. |

40887-55-6 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl N-(N-methylanilino)carbamate |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)11-12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |

InChI Key |

XBXWBOZINYEMGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NN(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.